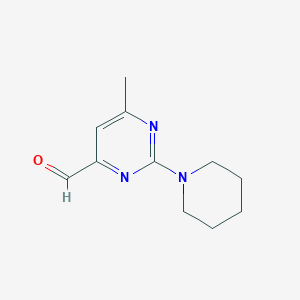
6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde
Übersicht
Beschreibung
Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been studied for their diverse pharmacological properties . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings .
Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . The specific structure of “6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde” would include these elements, along with additional functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde” would depend on its specific structure. Pyrimidines are generally weaker bases than pyridine and are soluble in water .Wissenschaftliche Forschungsanwendungen
Application in Antimicrobial Activity
- In vitro testing: The derivatives are tested against bacterial and fungal strains using methods like the cup plate method with Mueller–Hinton agar medium. Results: Some derivatives exhibited promising activity against microbial strains, showing activity comparable with standard drugs .
Application in Anticancer Research
- Cell line testing: The effect against cancer cells is assessed through in vitro assays. Results: Certain compounds showed significant anticancer activity against specific cancer cell lines .
- Pharmacological testing: Assessment of biological activity and therapeutic potential. Results: Piperidine derivatives have shown a wide range of biological activities and are key in the production of various drugs .
- Viral inhibition assays: Testing the efficacy of these compounds against various viruses. Results: Some pyrimidine derivatives have demonstrated the ability to inhibit viral activity effectively .
- Animal testing: Evaluation of analgesic effects in animal models. Results: Certain derivatives have shown promising results as analgesics, with potential for development into pain management drugs .
- Bioassays: Testing the anti-inflammatory properties in biological assays. Results: Pyrimidine derivatives have been associated with anti-inflammatory activity, suggesting their use in treating inflammatory conditions .
- Evaluation of their efficacy in treating psychiatric disorders. Results: Some derivatives have shown potential as antipsychotic agents, offering new avenues for treatment .
- Testing in animal models and clinical trials. Results: Certain derivatives have been effective in lowering blood pressure, indicating their potential as antihypertensive drugs .
- In vitro and in vivo testing for neuroprotective properties. Results: Some compounds have demonstrated promising results in improving cognitive functions and could be potential treatments for Alzheimer’s disease .
- Assessment of anticoagulant activity through blood assays. Results: Piperidine derivatives have shown efficacy as anticoagulants, which could be beneficial in preventing thrombotic disorders .
- Testing for free radical scavenging activity. Results: Some derivatives have shown significant antioxidant activities, suggesting their role in combating oxidative stress .
- Evaluation using in vitro and in vivo models of inflammation and pain. Results: Certain derivatives have been effective in reducing inflammation and pain, indicating their potential as dual-action therapeutic agents .
- Evaluation of their protective effects against neurotoxicity in cell cultures and animal models. Results: Some derivatives have shown promising neuroprotective activities, suggesting their potential in treating conditions like Parkinson’s and Alzheimer’s disease .
- Testing their efficacy in inducing and maintaining sleep in animal models. Results: Certain compounds have demonstrated effective sedative and hypnotic activities, indicating their potential use in managing sleep disorders .
- Assessment of their efficacy in regulating blood glucose levels in diabetic models. Results: Some derivatives have shown significant antidiabetic activities, offering new possibilities for diabetes management .
- Evaluation of their effects in reducing asthma symptoms in animal models. Results: Certain derivatives have been effective in alleviating asthma symptoms, suggesting their role in asthma therapy .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methyl-2-piperidin-1-ylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-9-7-10(8-15)13-11(12-9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOUBIRNWGSAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate](/img/structure/B1428764.png)
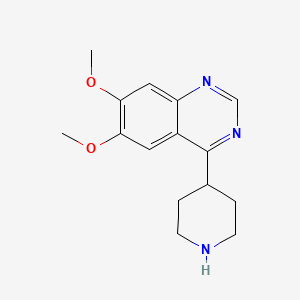
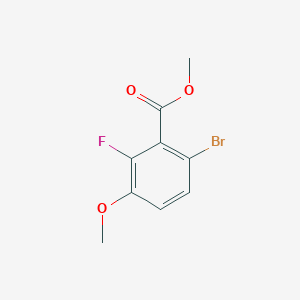
![4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline](/img/structure/B1428768.png)
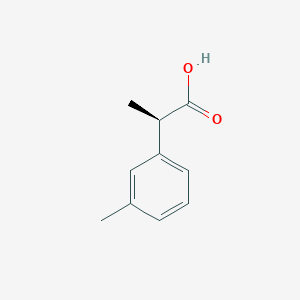
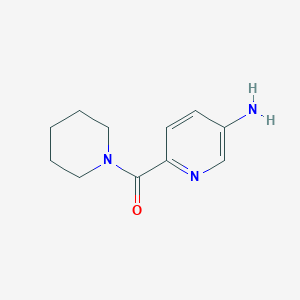
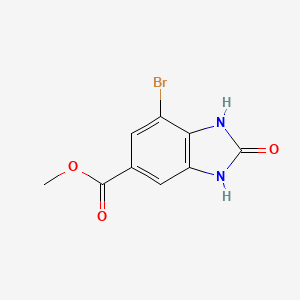
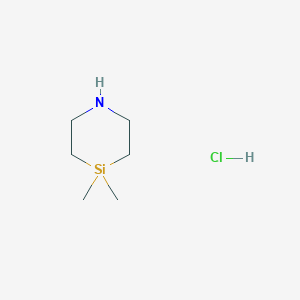
![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)
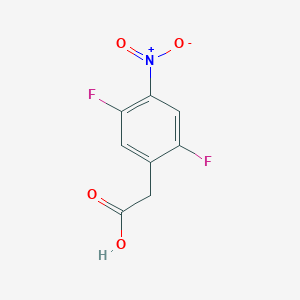
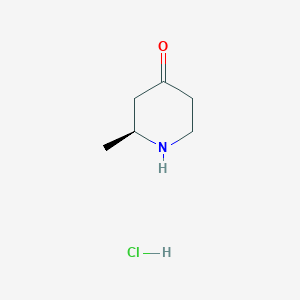
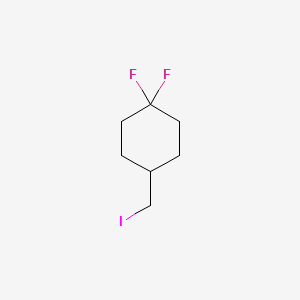
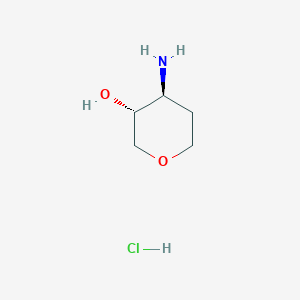
![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)